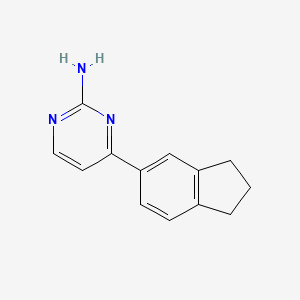
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine
説明
The compound “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine” is a heterocyclic compound . It has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also showed good kinase selectivity and could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to an indene ring, which is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene . The compound has a molecular weight of 211.27 .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 211.27 . Its IUPAC name is 4-(2,3-dihydro-1H-inden-5-yl)-2-pyrimidinylamine .科学的研究の応用
Antiviral Activity
Indole derivatives, which include structures similar to “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine”, have been found to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to have anti-inflammatory properties . This suggests that “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives for cancer treatment .
Antimicrobial Activity
Compounds related to “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine” have been synthesized and tested for their antimicrobial activities against various bacteria and fungi . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antifungal Activity
In addition to their antibacterial properties, some of these compounds have also shown potent antifungal properties against Aspergillus niger and Candida albicans .
Necroptosis Inhibition
A compound similar to “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine” has been found to potently inhibit RIPK1, a protein involved in necroptosis, a form of programmed cell death . This compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Antimetastasis Activity
The same compound also exhibited excellent antimetastasis activity in the experimental B16 melanoma lung metastasis model . This suggests that “4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine” could potentially be used in the treatment of metastatic cancer.
Kinase Selectivity
The compound showed good kinase selectivity . Kinases are enzymes that play key roles in cell signaling, and selective inhibition of specific kinases is a major focus of drug development in cancer and other diseases.
作用機序
Target of Action
The primary target of 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine is RIPK1 , a kinase involved in necroptosis . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes .
Mode of Action
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition prevents the downstream signaling cascade of necroptosis, thereby protecting cells from this form of cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of regulated cell death. By inhibiting RIPK1, it prevents the activation of this pathway, thereby protecting cells from necroptosis . The downstream effects include the prevention of inflammation and tissue damage that can result from necroptosis .
Result of Action
The compound efficiently protects cells from necroptosis and attenuates the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it could potentially be used as a therapeutic agent in conditions where necroptosis plays a role.
Safety and Hazards
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-13-15-7-6-12(16-13)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFHCAJVDEHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247144 | |
| Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine | |
CAS RN |
866050-31-9 | |
| Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866050-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane](/img/structure/B3038430.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038431.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3038432.png)
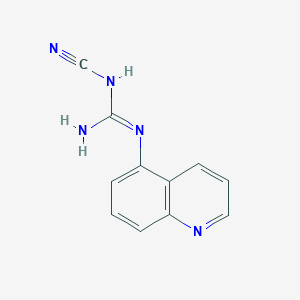
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)

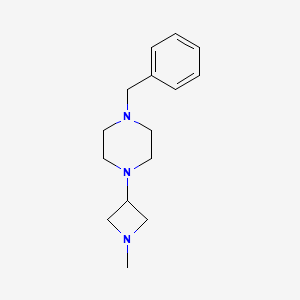

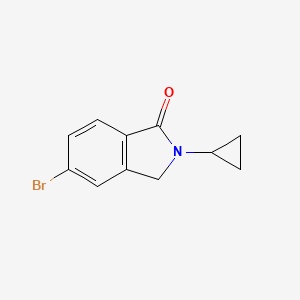
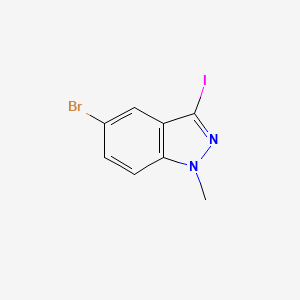
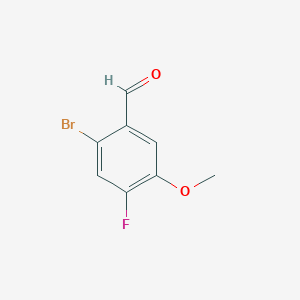
![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)
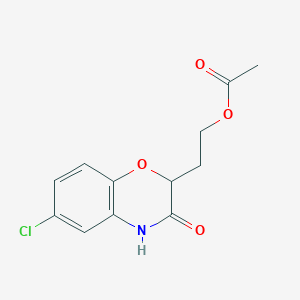
![2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B3038451.png)